1-{(2E)-3-[5-(3-nitrophenyl)-2-furyl]-2-propenoyl}piperidine
Description
1-{(2E)-3-[5-(3-Nitrophenyl)-2-Furyl]-2-Propenoyl}piperidine is a chalcone-derived compound featuring a piperidine ring conjugated to a propenoyl group and a 5-(3-nitrophenyl)furan moiety. Its structural uniqueness lies in the combination of a nitro-substituted aromatic system, a furyl linker, and the piperidine scaffold.
Properties
IUPAC Name |
(E)-3-[5-(3-nitrophenyl)furan-2-yl]-1-piperidin-1-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c21-18(19-11-2-1-3-12-19)10-8-16-7-9-17(24-16)14-5-4-6-15(13-14)20(22)23/h4-10,13H,1-3,11-12H2/b10-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGAFVAKVFXOKOX-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C(=O)/C=C/C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
853351-08-3 | |
| Record name | 1-(3-(5-(3-NITROPHENYL)-2-FURYL)-2-PROPENOYL)PIPERIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{(2E)-3-[5-(3-nitrophenyl)-2-furyl]-2-propenoyl}piperidine typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the nitrophenyl group: This step involves nitration reactions where a phenyl ring is treated with nitric acid and sulfuric acid to introduce the nitro group.
Attachment of the piperidine ring: This can be done through a condensation reaction where the furan ring is reacted with piperidine in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-{(2E)-3-[5-(3-nitrophenyl)-2-furyl]-2-propenoyl}piperidine can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as sodium hydroxide or other nucleophiles.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying receptor interactions.
Medicine: As a candidate for drug development due to its unique structure.
Industry: As a precursor for the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{(2E)-3-[5-(3-nitrophenyl)-2-furyl]-2-propenoyl}piperidine would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Chalcone Derivatives
Key Compounds for Comparison :
(2E)-1-(1-Allyl-1H-benzimidazol-2-yl)-3-phenyl-2-propen-1-ones (e.g., compounds 19a–23d from )
(E)-1-(2,6-Dimethylimidazo[1,2-α]pyridin-3-yl)-3-(3-nitrophenyl)prop-2-en-1-one ()
Rosuvastatin (; indirect comparison due to shared nitrophenyl motif).
Table 1: Structural and Functional Comparison
Key Observations :
- Nitrophenyl Group : The 3-nitrophenyl moiety is a common feature in all listed compounds, suggesting its role in enhancing electron-withdrawing effects or binding to hydrophobic pockets in biological targets .
- Heterocyclic Linkers: The target compound’s furyl linker distinguishes it from benzimidazole () or imidazopyridine () analogues.
- Piperidine vs. Other Amines : Piperidine’s six-membered ring may confer greater conformational flexibility compared to morpholine or pyrrolidine derivatives in , impacting pharmacokinetics .
Physicochemical Properties
Table 2: Predicted Properties (Computational Estimates)
| Compound | logP | Molecular Weight (g/mol) | Hydrogen Bond Acceptors |
|---|---|---|---|
| Target Compound | ~3.2 | ~352.3 | 6 |
| Benzimidazole-chalcone (19a) | ~2.8 | ~335.4 | 5 |
| Imidazopyridine-chalcone () | ~3.5 | ~365.4 | 7 |
- Hydrogen Bond Acceptors : The furyl oxygen and nitro group increase polarity, possibly enhancing target engagement but reducing blood-brain barrier penetration.
Biological Activity
The compound 1-{(2E)-3-[5-(3-nitrophenyl)-2-furyl]-2-propenoyl}piperidine (CAS No. 853351-08-3) is a piperidine derivative notable for its potential biological activities. This article delves into its synthesis, biological evaluation, and the mechanisms underlying its activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 326.347 g/mol. Its structure features a piperidine ring substituted with a propenoyl group linked to a furan and a nitrophenyl moiety, which may contribute to its biological properties.
Structural Representation
- Molecular Formula :
- CAS Number : 853351-08-3
Antiviral Activity
Research indicates that compounds similar to this compound exhibit antiviral properties. For instance, derivatives of piperidine have shown effectiveness against various viruses, including HIV-1 and others. A study evaluating the antiviral activity of related compounds demonstrated moderate protection against Coxsackievirus B-2 (CVB-2) and Herpes Simplex Virus type 1 (HSV-1) .
Table 1: Antiviral Activity of Piperidine Derivatives
| Compound | Virus Targeted | IC50 (μM) | CC50 (μM) | Selectivity Index |
|---|---|---|---|---|
| Compound 3f | CVB-2 | 45 | 92 | 2.04 |
| Compound 3g | HSV-1 | 60 | 92 | 1.53 |
Antibacterial and Antifungal Activity
In addition to antiviral effects, piperidine derivatives have been evaluated for antibacterial and antifungal activities. Compounds have shown effectiveness against Gram-positive bacteria like Staphylococcus aureus and fungi such as Candida albicans .
Table 2: Antimicrobial Activity of Piperidine Derivatives
| Compound | Bacterial Target | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 μg/mL |
| Compound B | Pseudomonas aeruginosa | 64 μg/mL |
| Compound C | Candida albicans | 16 μg/mL |
The biological activity of this compound may be attributed to its ability to interact with viral enzymes or cellular receptors. The presence of the nitrophenyl group is known to enhance interaction with biological targets, potentially leading to inhibition of viral replication or bacterial growth.
Case Studies
- Antiviral Screening : In a study focusing on piperidine derivatives, compounds were screened for their ability to inhibit viral replication in vitro. The results indicated that select derivatives displayed significant antiviral activity, suggesting that modifications in the chemical structure can lead to enhanced efficacy against specific viral strains .
- Antimicrobial Evaluation : A series of piperidine derivatives were tested against common pathogens in clinical settings. Results showed that certain modifications increased their antimicrobial potency, particularly against resistant strains of bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
